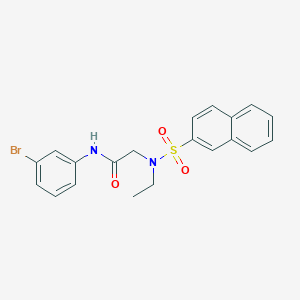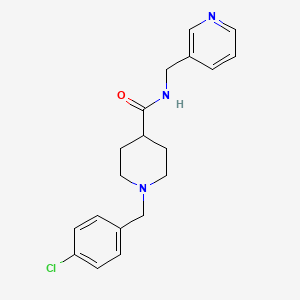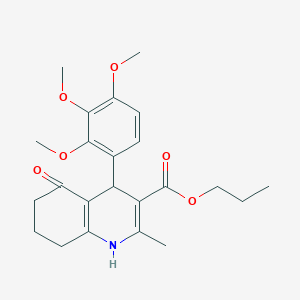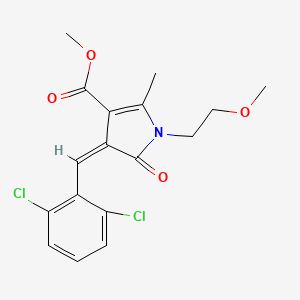![molecular formula C16H13N3O4 B5113508 N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as L-743,872 and is classified as a selective inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK).
Mecanismo De Acción
The mechanism of action of N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide involves the inhibition of the enzyme p38 MAPK. This enzyme is involved in the regulation of cellular stress responses, including inflammation and apoptosis. By inhibiting this enzyme, N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide can reduce inflammation and promote cell survival.
Biochemical and Physiological Effects
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its selectivity for p38 MAPK. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is its potential applications in cancer research, as it has been shown to have anti-tumor properties. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound in different cell types and experimental conditions.
Métodos De Síntesis
The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide involves several steps. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzophenone to produce the amide intermediate. The final step involves the reaction of the amide intermediate with furfurylamine to produce N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide.
Aplicaciones Científicas De Investigación
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activation of p38 MAPK, which is involved in the regulation of cellular stress responses.
Propiedades
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-9-14(19-23-10)18-15(20)11-4-6-12(7-5-11)17-16(21)13-3-2-8-22-13/h2-9H,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMXISPVNBSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl}furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5113456.png)
![4,4'-methylenebis{N-[4-(methylthio)benzylidene]aniline}](/img/structure/B5113457.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5113458.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5113464.png)



![methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate](/img/structure/B5113495.png)
![5-(3,4-dichlorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5113501.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)